

An In-depth Technical Guide to γ -Hexachlorocyclohexane- $^{13}\text{C}_6$

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *gamma-Hch 13C6*

Cat. No.: *B1511441*

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This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and analysis of gamma-Hexachlorocyclohexane- $^{13}\text{C}_6$ (γ -HCH- $^{13}\text{C}_6$), an isotopically labeled form of the insecticide Lindane. This document is intended for researchers, scientists, and drug development professionals who utilize stable isotope-labeled compounds as internal standards or tracers in their studies.

Chemical Structure and Identification

γ -HCH- $^{13}\text{C}_6$ is the gamma isomer of hexachlorocyclohexane in which all six carbon atoms of the cyclohexane ring are the ^{13}C isotope. This labeling provides a distinct mass difference from its unlabeled counterpart, making it an ideal internal standard for quantitative analysis by mass spectrometry.

The IUPAC name for this compound is 1,2,3,4,5,6-hexachloro(1,2,3,4,5,6- $^{13}\text{C}_6$)cyclohexane.[1]
It is a synthetic compound not known to occur naturally.[2]

Key Identifiers:

- Chemical Name: **gamma-Hch 13C6**
- Synonyms: (1 α ,2 α ,3 β ,4 α ,5 α ,6 β)-1,2,3,4,5,6-Hexachlorocyclohexane- $^{13}\text{C}_6$, gamma-BHC- $^{13}\text{C}_6$, Lindane- $^{13}\text{C}_6$ [3][4]
- CAS Number (Labeled): 104215-85-2[3][4]

- CAS Number (Unlabeled): 58-89-9[3]
- Molecular Formula: $^{13}\text{C}_6\text{H}_6\text{Cl}_6$

Physicochemical Properties

The macroscopic physicochemical properties of $\gamma\text{-HCH-}^{13}\text{C}_6$ are essentially identical to those of its unlabeled analogue, Lindane ($\gamma\text{-HCH}$). The primary difference lies in their molecular weights.

Table 1: Quantitative Physicochemical Data

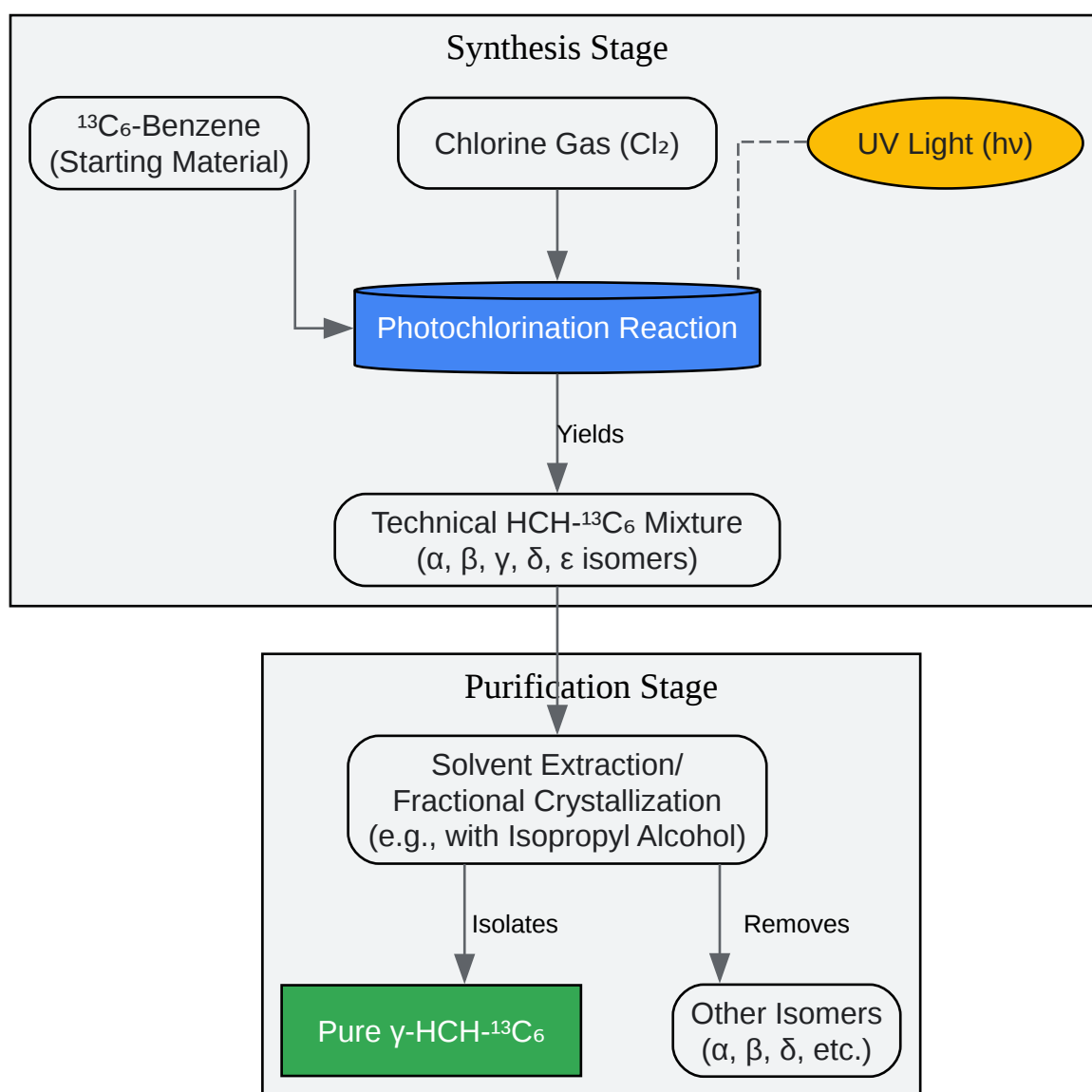
Property	Value	Notes and References
Molecular Weight		
$\gamma\text{-HCH-}^{13}\text{C}_6$	296.79 g/mol	[3]
$\gamma\text{-HCH}$ (Lindane)	290.83 g/mol	[5]
Physical State	White crystalline solid/powder	[5]
Melting Point	~113 °C	[1]
Boiling Point	323.4 °C	at 760 mmHg
Water Solubility	7.3 mg/L at 25 °C	[1]
Solubility in Organic Solvents	Very soluble in acetone, benzene, chloroform, and ethanol.	[6] Slightly soluble in mineral oils.[7]
Vapor Pressure	5.6 mPa at 20 °C	[1]
Log K _{ow} (Octanol-Water Partition Coefficient)	3.72	[8]
Henry's Law Constant	26.6 Pa·m ³ /mol at 25 °C	
Adsorption Coefficient (K _{oc})	1100	[1]

Experimental Protocols

Synthesis and Purification of γ -HCH- $^{13}\text{C}_6$

The primary route for synthesizing γ -HCH- $^{13}\text{C}_6$ is through the photochlorination of $^{13}\text{C}_6$ -benzene.[1] This process yields a technical mixture of several hexachlorocyclohexane isomers, from which the desired γ -isomer must be isolated and purified.

Experimental Workflow:



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Caption: Synthesis and purification workflow for γ -HCH- $^{13}\text{C}_6$.

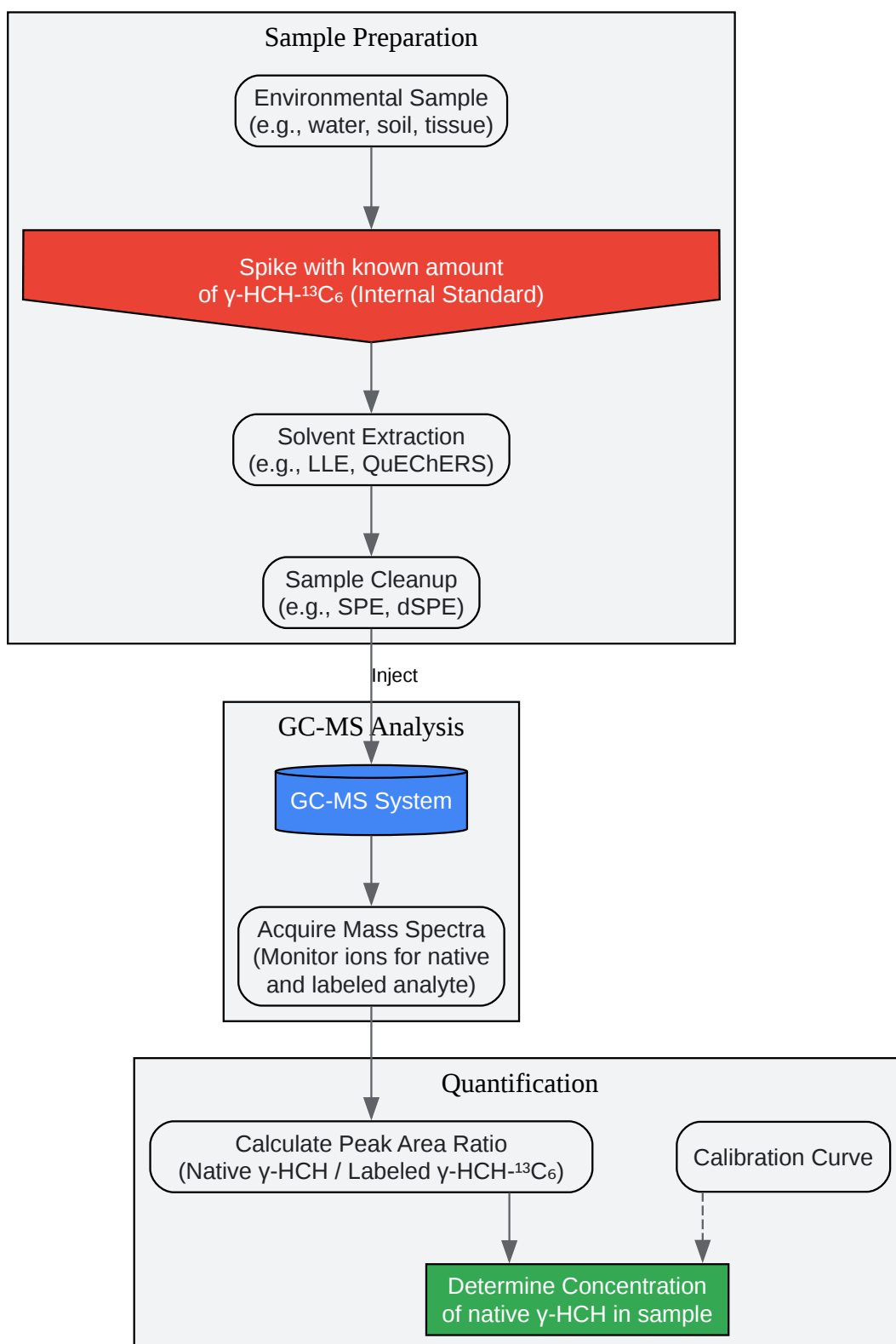
Methodology:

- **Photochlorination:** $^{13}\text{C}_6$ -benzene is dissolved in a suitable solvent (e.g., carbon tetrachloride). Chlorine gas is bubbled through the solution while it is exposed to ultraviolet (UV) light.[8][9] This free-radical addition reaction breaks the aromaticity of the benzene ring, adding six chlorine atoms to form a mixture of HCH- $^{13}\text{C}_6$ isomers.[9]
- **Isomer Separation:** The resulting technical mixture typically contains 10-15% of the desired γ -isomer.[1] The separation of the γ -isomer from the other isomers (primarily α and β) is achieved through fractional crystallization.[6]
- **Purification:** Solvents such as isopropyl alcohol, methanol, or acetic acid are used for this purpose.[6][10] The α and β isomers are more soluble in these solvents than the γ -isomer. [10] The technical mixture is treated with the solvent, causing the less soluble γ -HCH- $^{13}\text{C}_6$ to crystallize out, while the other isomers remain in solution.[6]
- **Final Product:** The crystallized γ -HCH- $^{13}\text{C}_6$ is then collected, washed, and dried to yield a high-purity product suitable for use as an analytical standard.[1]

Quantitative Analysis of Lindane using Isotope Dilution GC-MS

γ -HCH- $^{13}\text{C}_6$ is primarily used as an internal standard for the accurate quantification of unlabeled Lindane (γ -HCH) in various matrices (e.g., environmental, biological) by isotope dilution mass spectrometry.

Experimental Workflow:



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Caption: Isotope dilution workflow for Lindane analysis.

Methodology:

- **Sample Preparation and Spiking:** A known mass or volume of the sample is taken. A precise amount of γ -HCH- $^{13}\text{C}_6$ solution (internal standard) is added ("spiked") into the sample at the beginning of the workflow.
- **Extraction:** The analytes (both native and labeled γ -HCH) are extracted from the sample matrix. Common techniques include liquid-liquid extraction (LLE) with a solvent like pentane, or the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method, which uses an initial extraction with acetonitrile followed by partitioning with salts.^[1]
- **Cleanup:** The extract is cleaned to remove interfering co-extractives. This is often done using solid-phase extraction (SPE) or dispersive SPE (dSPE) with sorbents like magnesium sulfate.^[1]
- **GC-MS Analysis:** The final extract is injected into a Gas Chromatograph-Mass Spectrometer (GC-MS).
 - **Gas Chromatography (GC):** A capillary column (e.g., DB-1701 or ZB-1) is used to separate the HCH isomers.^[11] A typical temperature program might start at a lower temperature (e.g., 40-100°C), hold for a few minutes, and then ramp up to a final temperature of around 260°C to elute the analytes.^[11]
 - **Mass Spectrometry (MS):** The MS is operated in Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) mode to detect specific ions for both unlabeled γ -HCH and labeled γ -HCH- $^{13}\text{C}_6$. The isotopic labeling results in a distinct mass shift, allowing for simultaneous but separate detection.
- **Quantification:** The concentration of the native Lindane in the original sample is calculated by comparing the peak area ratio of the native analyte to the labeled internal standard against a calibration curve. This method corrects for analyte loss during sample preparation and instrumental variations, leading to highly accurate and precise results.

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- To cite this document: BenchChem. [An In-depth Technical Guide to γ -Hexachlorocyclohexane- $^{13}\text{C}_6$]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1511441#gamma-hch-13c6-chemical-structure-and-properties]

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